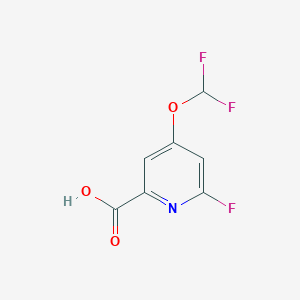4-Difluoromethoxy-6-fluoropicolinic acid
CAS No.: 1807041-56-0
Cat. No.: VC2771615
Molecular Formula: C7H4F3NO3
Molecular Weight: 207.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1807041-56-0 |
|---|---|
| Molecular Formula | C7H4F3NO3 |
| Molecular Weight | 207.11 g/mol |
| IUPAC Name | 4-(difluoromethoxy)-6-fluoropyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C7H4F3NO3/c8-5-2-3(14-7(9)10)1-4(11-5)6(12)13/h1-2,7H,(H,12,13) |
| Standard InChI Key | OODOXJHKASGDRW-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(N=C1C(=O)O)F)OC(F)F |
| Canonical SMILES | C1=C(C=C(N=C1C(=O)O)F)OC(F)F |
Introduction
Chemical Identity and Basic Properties
4-Difluoromethoxy-6-fluoropicolinic acid is identified by the CAS number 1807041-56-0 and has several synonyms including 4-(difluoromethoxy)-6-fluoropyridine-2-carboxylic acid . The compound possesses a molecular formula of C₇H₄F₃NO₃ with a calculated molecular weight of 207.11 g/mol . This heterocyclic compound incorporates nitrogen as a non-carbon atom in its ring structure, classifying it as a pyridine derivative.
The structural composition of 4-Difluoromethoxy-6-fluoropicolinic acid includes a pyridine ring with multiple functional groups. The core structure features a carboxylic acid group at the 2-position, a difluoromethoxy group at the 4-position, and a fluorine atom at the 6-position of the pyridine ring . This particular arrangement of functional groups contributes significantly to the compound's chemical behavior and reactivity profile.
Table 1: Physical and Chemical Properties of 4-Difluoromethoxy-6-fluoropicolinic Acid
Structural Characteristics
The structural features of 4-Difluoromethoxy-6-fluoropicolinic acid are fundamental to understanding its chemical behavior and potential applications. The compound contains three main functional groups attached to a pyridine ring, creating a unique electronic environment that influences its reactivity . The pyridine ring serves as the core structure, with nitrogen at position 1 contributing to the compound's basicity and coordination capabilities.
The difluoromethoxy group at position 4 contains two fluorine atoms bonded to a methoxy carbon, which affects the electron distribution across the molecule. The presence of electronegative fluorine atoms contributes to the compound's stability and influences its interaction with biological systems. Additionally, the fluorine atom at position 6 further enhances the electronic properties of the molecule, potentially affecting its binding affinity with various biological targets.
The carboxylic acid group at position 2 (the picolinic acid moiety) provides an acidic functional group that can participate in hydrogen bonding and acid-base reactions. This carboxylic acid functionality also offers a site for potential derivatization, which could be exploited for the synthesis of more complex molecules or for improving specific properties such as solubility or bioavailability.
Classification and Chemical Family
4-Difluoromethoxy-6-fluoropicolinic acid can be classified under several chemical categories that help understand its properties and potential applications. The compound is primarily classified as a fluorinated organic compound, specifically a pyridine derivative. It belongs to the broader category of heterocyclic compounds, defined by the presence of at least one non-carbon atom in its ring structure—in this case, nitrogen.
Furthermore, 4-Difluoromethoxy-6-fluoropicolinic acid is categorized as a picolinic acid derivative, which refers to pyridine-2-carboxylic acids. This classification is significant because picolinic acids are known for their metal-chelating properties and biological activities . The compound is also classified as a PFAS (Per- and Polyfluoroalkyl Substances) due to the presence of multiple fluorine atoms in its structure . This classification has implications for environmental considerations, as PFAS compounds are known for their persistence in the environment.
The unique combination of the pyridine ring with multiple fluorine atoms creates a compound with distinct chemical behavior. The electronegative nature of fluorine affects the electron distribution in the molecule, potentially influencing its reactivity, stability, and interactions with biological systems.
Applications in Medicinal Chemistry and Pharmaceuticals
4-Difluoromethoxy-6-fluoropicolinic acid and related fluorinated compounds have gained significant interest in medicinal chemistry due to their unique properties. The incorporation of fluorine atoms in pharmaceutical compounds can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets .
Research into related compounds suggests that the difluoromethoxy group may offer advantages over other functional groups in medicinal chemistry applications. For instance, a study on a novel orally available and liver-centric HBV RNA destabilizer found that replacement of a difluoromethoxy group with a methoxy group led to improved stability in mouse liver microsomes (MLM), but resulted in a 3-fold decrease in hepatitis B surface antigen (HBsAg) inhibition . This finding highlights the importance of the difluoromethoxy group in maintaining certain biological activities.
| Supplier | Status | Package Sizes | Reference |
|---|---|---|---|
| CymitQuimica | Discontinued | 250mg, 500mg | |
| PubChem | Listed | Not specified | |
| ChemSrc | Listed | Not specified | |
| EvitaChem | Listed | Not specified |
Related Compounds and Structure-Activity Relationships
Understanding 4-Difluoromethoxy-6-fluoropicolinic acid in the context of related compounds provides valuable insights into its properties and potential applications. Several structurally similar compounds have been reported in the literature, including other substituted picolinic acids and fluorinated pyridine derivatives .
One related compound is 4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid (CAS: 2413551-80-9), which shares the picolinic acid core structure but has different substituents on the pyridine ring . The comparison between these compounds could provide information about how specific substituents affect chemical and biological properties.
Research on fluorinated compounds in medicinal chemistry has shown that the nature and position of fluorine atoms can significantly impact biological activities. For instance, a study on tetracyclic 2-pyridone compounds found that the difluoromethoxy group played an important role in their activity as HBV RNA destabilizers . The replacement of the difluoromethoxy group with a methoxy group led to improved metabolic stability but decreased biological activity, highlighting the importance of this functional group in maintaining certain biological properties .
Structure-activity relationship studies on related compounds could provide valuable insights into how modifications to the 4-Difluoromethoxy-6-fluoropicolinic acid structure might affect its properties and potential applications. These studies typically involve systematic variations of substituents and analysis of how these changes impact specific properties such as biological activity, stability, or physicochemical characteristics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume